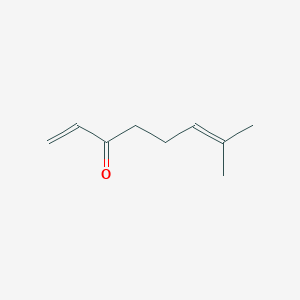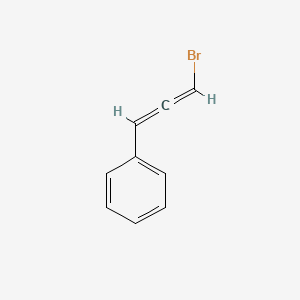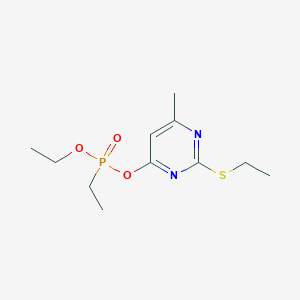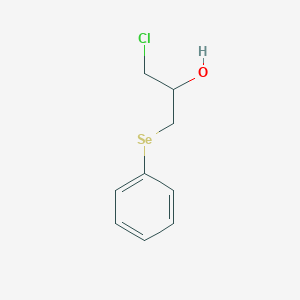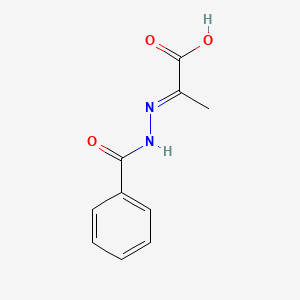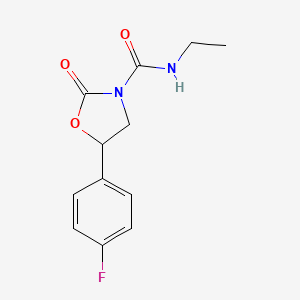
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is a synthetic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms. The fluorophenyl group attached to the oxazolidine ring enhances its chemical properties, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide typically involves the reaction of ethylamine with 4-fluorobenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl chloroformate under basic conditions to form the oxazolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various oxazolidinone derivatives, reduced amines, and substituted fluorophenyl compounds.
Aplicaciones Científicas De Investigación
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. The fluorophenyl group enhances its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-Methyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide
- N-Ethyl-5-(4-chlorophenyl)-2-oxo-3-oxazolidinecarboxamide
- N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-thiazolidinecarboxamide
Uniqueness
N-Ethyl-5-(4-fluorophenyl)-2-oxo-3-oxazolidinecarboxamide is unique due to the presence of the fluorophenyl group, which enhances its chemical stability and biological activity
Propiedades
Número CAS |
34725-11-6 |
|---|---|
Fórmula molecular |
C12H13FN2O3 |
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
N-ethyl-5-(4-fluorophenyl)-2-oxo-1,3-oxazolidine-3-carboxamide |
InChI |
InChI=1S/C12H13FN2O3/c1-2-14-11(16)15-7-10(18-12(15)17)8-3-5-9(13)6-4-8/h3-6,10H,2,7H2,1H3,(H,14,16) |
Clave InChI |
SEJPHKXEJNDKIC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)N1CC(OC1=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



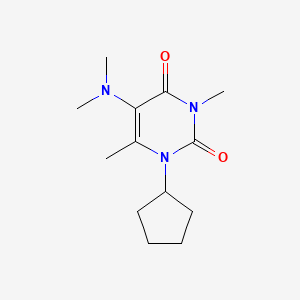
![5-Ethenyl-1-azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B14691523.png)
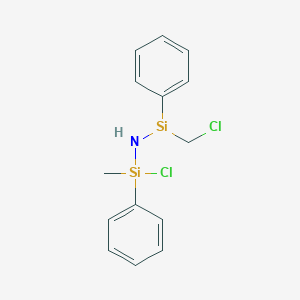
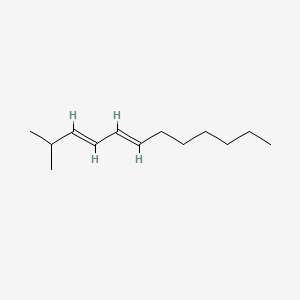
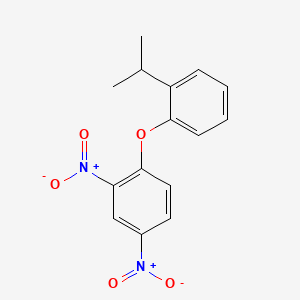
![4-methyl-2-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaen-12-one](/img/structure/B14691551.png)

